3-Ethoxypropionamide

Descripción

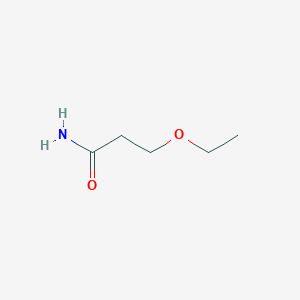

3-Ethoxypropionamide (IUPAC: 3-ethoxypropanamide) is an organic compound featuring an amide functional group (-CONH₂) and an ethoxy (-OCH₂CH₃) substituent on the propionamide backbone. Amides like this compound are typically polar, with hydrogen-bonding capabilities, leading to higher boiling points compared to esters or ethers. Such compounds are often utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Propiedades

Fórmula molecular |

C5H11NO2 |

|---|---|

Peso molecular |

117.15 g/mol |

Nombre IUPAC |

3-ethoxypropanamide |

InChI |

InChI=1S/C5H11NO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H2,6,7) |

Clave InChI |

WGVNJQHQQWPGJL-UHFFFAOYSA-N |

SMILES canónico |

CCOCCC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 3-Ethoxypropionate (Ester Analog)

Structural Relationship : Ethyl 3-ethoxypropionate (CAS 763-69-9) shares the same ethoxypropionate backbone but replaces the amide group with an ester (-COO-) .

Key Differences :

- Functional Group Reactivity : Esters are more prone to hydrolysis under acidic/basic conditions, whereas amides are generally more stable .

- Physical Properties: Boiling Point: Ethyl 3-ethoxypropionate has a boiling point of 170.1°C , while 3-Ethoxypropionamide (amide) is expected to have a higher boiling point due to hydrogen bonding. Molecular Weight: Ethyl 3-ethoxypropionate (C₇H₁₄O₃, MW 146.18 g/mol) vs. This compound (C₅H₁₁NO₂, MW 117.15 g/mol).

- Applications : Ethyl 3-ethoxypropionate is used in coatings and solvents due to its low volatility and high solvency , whereas amides like this compound may find roles in drug formulation or agrochemicals.

2-(3-Chlorophenoxy)propionamide (Chlorinated Phenoxy Amide)

Structural Relationship: This compound (CAS 5825-87-6) replaces the ethoxy group with a 3-chlorophenoxy substituent . Key Differences:

- Molecular Weight: Higher (C₉H₉ClNO₂, MW 198.63 g/mol) due to the aromatic chlorine substituent .

- Applications: 2-(3-Chlorophenoxy)propionamide is registered as a pesticide (EPA code 021203) , suggesting agrochemical utility, whereas this compound’s ethoxy group may favor pharmaceutical compatibility.

3-Ethyl-2-oxopentanamide (Ketone-containing Amide)

Structural Relationship : Features a ketone (-CO-) group adjacent to the amide .

Key Differences :

- Reactivity : The ketone group increases susceptibility to nucleophilic attack, unlike the ethoxy group, which is more inert.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.